molecular formula C13H16ClO5P B12617517 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate CAS No. 916906-03-1

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate

Katalognummer: B12617517
CAS-Nummer: 916906-03-1
Molekulargewicht: 318.69 g/mol
InChI-Schlüssel: NQDYXZWJCIRZBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate is an organic compound that features a phosphoryl group, an ethenyl linkage, and a chlorobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with diethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually employed.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates or phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates or phosphines.

    Substitution: Substituted benzoates.

Wissenschaftliche Forschungsanwendungen

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Wirkmechanismus

The mechanism by which 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl linkage and chlorobenzoate moiety contribute to the compound’s overall reactivity. These interactions can influence various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 4-chlorobenzoate: Similar in structure but lacks the phosphoryl and ethenyl groups.

    Diethyl phosphite: Contains the phosphoryl group but lacks the benzoate moiety.

    4-Chlorobenzoic acid: Contains the benzoate moiety but lacks the phosphoryl and ethenyl groups.

Uniqueness: 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

916906-03-1

Molekularformel

C13H16ClO5P

Molekulargewicht

318.69 g/mol

IUPAC-Name

1-diethoxyphosphorylethenyl 4-chlorobenzoate

InChI

InChI=1S/C13H16ClO5P/c1-4-17-20(16,18-5-2)10(3)19-13(15)11-6-8-12(14)9-7-11/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

NQDYXZWJCIRZBB-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)Cl)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.